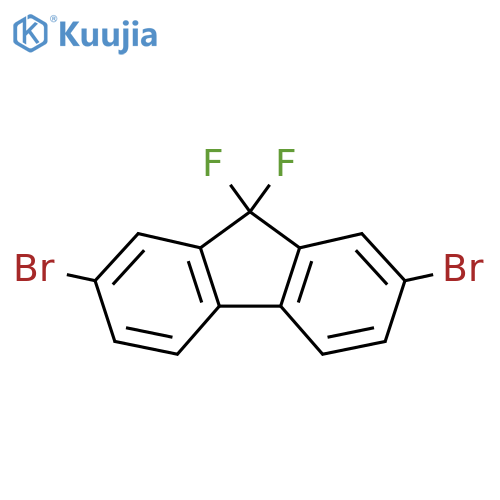

Cas no 1229603-71-7 (2,7-Dibromo-9,9-difluorofluorene)

2,7-Dibromo-9,9-difluorofluorene 化学的及び物理的性質

名前と識別子

-

- 2,7-dibromo-9,9-difluoro-9H-Fluorene

- 2,7-Dibromo-9,9-difluorofluorene

- 9H-Fluorene, 2,7-dibromo-9,9-difluoro-

- AK315251

- 9H-Fluorene, 2,7-dibroMo-9,9-difluoro-

- ITRVPZLDBPKHTI-UHFFFAOYSA-N

- BCP20911

- 9H-luorene, 2,7-ibromo-9,9-ifluoro-

- D5053

-

- MDL: MFCD28386928

- インチ: 1S/C13H6Br2F2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16,17)11(9)5-7/h1-6H

- InChIKey: ITRVPZLDBPKHTI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C3C=CC(=CC=3C(C=2C=1)(F)F)Br

計算された属性

- せいみつぶんしりょう: 357.88000

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 280

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.95±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 138.0 to 142.0 deg-C

- ふってん: 361.5±42.0°C at 760 mmHg

- ようかいど: Insuluble (2.7E-4 g/L) (25 ºC),

- PSA: 0.00000

- LogP: 5.33210

2,7-Dibromo-9,9-difluorofluorene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2,7-Dibromo-9,9-difluorofluorene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD1333948-5g |

2,7-Dibromo-9,9-difluoro-9H-fluorene |

1229603-71-7 | 98% | 5g |

RMB 1118.40 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5053-200MG |

2,7-Dibromo-9,9-difluorofluorene |

1229603-71-7 | >97.0%(GC) | 200mg |

¥250.00 | 2024-04-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5053-200mg |

2,7-Dibromo-9,9-difluorofluorene |

1229603-71-7 | 97.0%(GC) | 200mg |

¥310.0 | 2022-06-10 | |

| TRC | D425433-2.5mg |

2,7-Dibromo-9,9-difluorofluorene |

1229603-71-7 | 2.5mg |

$ 50.00 | 2022-06-05 | ||

| Chemenu | CM248382-1g |

2,7-Dibromo-9,9-difluoro-9H-fluorene |

1229603-71-7 | 95%+ | 1g |

$292 | 2023-11-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D842325-1g |

2,7-Dibromo-9,9-difluoro-9H-fluorene |

1229603-71-7 | 98% | 1g |

¥1,803.00 | 2022-01-12 | |

| Chemenu | CM248382-250mg |

2,7-Dibromo-9,9-difluoro-9H-fluorene |

1229603-71-7 | 95%+ | 250mg |

$96 | 2023-11-21 | |

| A2B Chem LLC | AA25519-5g |

2,7-Dibromo-9,9-difluoro-9h-fluorene |

1229603-71-7 | 97% | 5g |

$358.00 | 2024-04-20 | |

| 1PlusChem | 1P000KB3-200mg |

9H-Fluorene, 2,7-dibromo-9,9-difluoro- |

1229603-71-7 | >97.0%(GC) | 200mg |

$113.00 | 2025-02-18 | |

| A2B Chem LLC | AA25519-1g |

2,7-Dibromo-9,9-difluoro-9h-fluorene |

1229603-71-7 | 97% | 1g |

$131.00 | 2024-04-20 |

2,7-Dibromo-9,9-difluorofluorene 関連文献

-

Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

6. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

2,7-Dibromo-9,9-difluorofluoreneに関する追加情報

Introduction to 2,7-Dibromo-9,9-difluorofluorene (CAS No: 1229603-71-7)

2,7-Dibromo-9,9-difluorofluorene, with the chemical identifier CAS No: 1229603-71-7, is a fluorinated fluorene derivative that has garnered significant attention in the field of organic synthesis and material science. This compound belongs to a class of molecules known for their unique structural and electronic properties, making them valuable in various applications ranging from optoelectronics to pharmaceuticals. The presence of both bromine and fluorine substituents in its molecular structure imparts distinct reactivity and functionality, which are exploited in synthetic chemistry for the development of more complex and sophisticated materials.

The structure of 2,7-Dibromo-9,9-difluorofluorene consists of a central fluorene core, which is a planar aromatic system consisting of four benzene-like rings fused together. This core is modified by the introduction of two bromine atoms at the 2 and 7 positions, as well as two fluorine atoms at the 9 and 9' positions. The substitution pattern significantly influences the electronic properties of the molecule, making it a versatile building block for further functionalization. The bromine atoms serve as excellent handles for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, while the fluorine atoms contribute to steric hindrance and can modulate energy levels in optoelectronic applications.

In recent years, 2,7-Dibromo-9,9-difluorofluorene has been extensively studied for its potential in the development of organic light-emitting diodes (OLEDs). The fluorene backbone is known for its high thermal stability and excellent charge transport properties, which are critical for OLED performance. The introduction of fluorine atoms enhances the electron-withdrawing effect, thereby tuning the energy levels of the molecule. This makes it an ideal candidate for use as an emissive layer or host material in OLED devices. Furthermore, the bromine substituents allow for further modifications through metal-catalyzed coupling reactions, enabling the creation of tailored materials with specific optoelectronic characteristics.

Another area where 2,7-Dibromo-9,9-difluorofluorene has shown promise is in the field of pharmaceuticals. Fluorinated aromatic compounds are increasingly being explored as pharmacophores due to their ability to enhance metabolic stability and bioavailability. The presence of fluorine atoms can influence drug-receptor interactions by affecting electronic distribution and lipophilicity. Researchers have utilized 2,7-Dibromo-9,9-difluorofluorene as a precursor in the synthesis of more complex drug candidates targeting various diseases. Its unique reactivity allows for the introduction of additional functional groups through palladium-catalyzed cross-coupling reactions, facilitating the construction of intricate molecular architectures.

The synthesis of 2,7-Dibromo-9,9-difluorofluorene typically involves a multi-step process starting from commercially available fluorene derivatives. One common approach involves halogenation followed by selective fluorination. The halogenation step introduces bromine atoms at specific positions on the fluorene core, often using reagents such as N-bromosuccinimide (NBS) or bromine gas under controlled conditions. Subsequent fluorination can be achieved using electrophilic fluorinating agents like Selectfluor or hydrogen fluoride-pyridine complexes. The precise control over reaction conditions is crucial to ensure high yield and selectivity.

Recent advancements in synthetic methodologies have further improved the accessibility of 2,7-Dibromo-9,9-difluorofluorene. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular frameworks efficiently. For instance, palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse functional groups at specific positions on the fluorene core with high precision. These methods not only enhance synthetic efficiency but also open up new possibilities for designing novel materials with tailored properties.

The applications of 2,7-Dibromo-9,9-difluorofluorene extend beyond OLEDs and pharmaceuticals. In materials science, this compound has been investigated for its potential use in organic photovoltaics (OPVs) due to its ability to absorb light across a broad spectrum and its favorable charge transport properties. Additionally, it has been explored as a building block for liquid crystal displays (LCDs) and other display technologies where precise control over molecular arrangement and electronic properties is essential.

The growing interest in 2,7-Dibromo-9,9-difluorofluorene underscores its significance as a versatile intermediate in modern chemistry. Its unique combination of structural features and reactivity makes it an invaluable asset in both academic research and industrial applications. As synthetic methodologies continue to evolve,the potential uses for this compound are likely to expand even further,leading to innovative solutions across multiple scientific disciplines.

1229603-71-7 (2,7-Dibromo-9,9-difluorofluorene) 関連製品

- 2305526-77-4(4-methyl-2-1-(prop-2-enoyl)piperidin-3-yl-1lambda6,2-thiazolidine-1,1-dione)

- 1805493-05-3(Ethyl 6-aminomethyl-3-cyano-2-(difluoromethoxy)benzoate)

- 1281964-02-0(2-(Bromomethyl)-1-(4-methoxybenzyl)-2-methylaziridine)

- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)

- 886373-66-6(2,5-Dichloro-N-methylpyridin-3-amine)

- 19844-27-0(1-(3,4-Dichlorophenyl)-1H-pyrrole-2,5-dione)

- 1343702-03-3(Methyl 5-amino-2,3-dichlorobenzoate)

- 1088187-53-4(N-(4-{3-(1H-1,3-benzodiazol-1-yl)propanamidomethyl}phenyl)furan-2-carboxamide)

- 2171221-71-7(2-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidophenoxy}acetic acid)

- 2228681-04-5(4-2-(1H-pyrazol-1-yl)phenylbutanal)